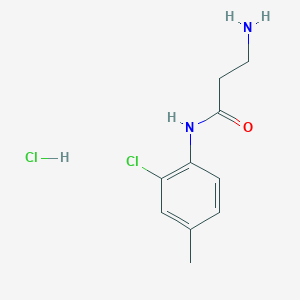

3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride

Description

Molecular Formula: C₁₀H₁₃N₂OCl·HCl Molecular Weight: 249.13 g/mol CAS Number: 1251924-84-1 Structure: Features a 2-chloro-4-methylphenyl group attached to the nitrogen of a propanamide backbone, with a terminal amino group and hydrochloride salt (Fig. 1). This compound is strictly designated for industrial or scientific research purposes, excluding medical applications .

Propriétés

IUPAC Name |

3-amino-N-(2-chloro-4-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.ClH/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFJWQDUSCZMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation via N-(3-chloropropyl) Methacrylamide Intermediate

A reliable industrially scalable method involves the following steps, adapted from synthetic procedures for related amino-propyl amide hydrochlorides:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis to form N-(3-chloropropyl)methacrylamide | 0–5°C, 1–5 hours; molar ratios: amine:anhydride = 1:1–3; base (NaOH) used | 92–94 | Use of toluene or THF as solvent; careful temperature control to avoid side reactions |

| 2 | Nucleophilic substitution of N-(3-chloropropyl)methacrylamide with potassium phthalimide to yield N-[N'-(methacryloyl)-3-aminopropyl]phthalimide | 50–150°C, 1–5 hours; molar ratio 1:1–3 | Not specified | Phthalimide protects the amino group for further transformations |

| 3 | Hydrazinolysis of the phthalimide derivative to liberate N-(3-aminopropyl)methacrylamide | Reflux in ethanol, 2–10 hours; molar ratio phthalimide:hydrazine hydrate = 1:3–5 | 87 | Efficient removal of phthalimide protecting group |

| 4 | Formation of hydrochloride salt by reaction with hydrogen chloride gas in THF | Room temperature, 1–5 hours | 93 | Solid salt isolated by filtration and vacuum drying |

This method avoids expensive reagents such as (Boc)2O, reduces raw material cost, and is amenable to industrial scale-up.

Preparation via Cyano and Amido Pyridine Intermediates (Related Analogues)

Though this method is reported for structurally related compounds such as 3-amino-2-chloro-4-methylpyridine, the principles apply to the preparation of the target compound's aromatic amide moiety:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 3-cyano-4-methyl-2-pyridone via condensation and cyclization | 30–50°C, 1–3 hours | Intermediate isolated by filtration |

| 2 | Chlorination of 3-cyano-4-methyl-2-pyridone using POCl3 and PCl5 | Reflux at ~115°C for 2 hours | Conversion to 2-chloro-3-cyano-4-methylpyridine |

| 3 | Hydrolysis of nitrile to amide with concentrated sulfuric acid | 70–110°C, ~3 hours | Yields 2-chloro-3-amido-4-methylpyridine |

| 4 | Hofmann amide degradation using halogen (Br2 or Cl2) in alkaline solution (NaOH) | 10–30°C, then 60–80°C for 1 hour | Converts amide to 3-amino derivative |

| 5 | Extraction and purification | Ambient temperature | Organic solvent extraction (methylene chloride preferred) |

This multi-step sequence is well-documented and provides high purity products, though it involves handling of corrosive reagents and careful temperature control.

Comparative Data Table of Key Preparation Methods

| Method | Key Intermediates | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| N-(3-chloropropyl) Methacrylamide Route | N-(3-chloropropyl)methacrylamide, phthalimide derivatives | Low temperature (0–5°C) to reflux, base catalysis, hydrazinolysis | Cost-effective, scalable, avoids expensive protecting groups | Multiple steps, requires hydrazine handling |

| Cyano to Amide to Amino Pyridine Route | 3-cyano-4-methyl-2-pyridone, 2-chloro-3-amido-4-methylpyridine | Reflux chlorination, acid hydrolysis, alkaline Hofmann degradation | High purity, well-established | Uses strong acids, chlorinating agents, hazardous reagents |

| Direct Nitration and Reduction (Literature) | 2-chloro-4-methyl-3-nitropyridine | Nitration, reduction steps | Simpler starting materials | Non-selective nitration, low yields, safety concerns |

Research Findings and Optimization Notes

Temperature Control: Critical in chlorination and hydrolysis steps to prevent decomposition or side reactions.

Choice of Chlorinating Agents: POCl3 combined with PCl5 is preferred for efficient chlorination with manageable reaction times and yields.

Solvent Selection: Methylene chloride is favored for extraction due to better recovery of intermediates and product purity.

Hofmann Rearrangement: Use of bromine with sodium hydroxide is effective for converting amides to amines, but requires careful monitoring of reaction temperature and halogen addition rate.

Protecting Group Strategies: Phthalimide protection followed by hydrazinolysis provides a clean route to aminopropyl amides, avoiding expensive reagents and facilitating purification.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Typical reducing agents are iron and hydrogen gas.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Secondary amines.

Substitution: Derivatives with different substituents on the phenyl ring.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely based on the biological context.

Comparaison Avec Des Composés Similaires

3-Chloro-N-(4-methoxyphenyl)propanamide

- Molecular Formula: C₁₀H₁₂ClNO₂

- Key Features : Chloro-substituted propanamide with a 4-methoxyphenyl group.

- Structural Insights: Crystal Structure: The C=O bond length (1.2326 Å) and C(=O)–N bond (1.3416 Å) indicate typical amide resonance. Hydrogen Bonding: Forms C₁¹(4) chains via N–H···O and C–H···O interactions along the crystallographic a-axis .

- Applications : Used in coordination chemistry and polymer synthesis due to its stable amide functionality .

- Comparison: Unlike the target compound, this analog lacks an amino group and hydrochloride salt, reducing its solubility in polar solvents.

2-Chloro-N-(3-chloro-4-methylphenyl)propanamide

- Molecular Formula: C₁₀H₁₁Cl₂NO

- CAS Number : 103038-68-2

- Key Features : Dichlorinated propanamide with substituents at positions 3 and 4 of the phenyl ring.

- Applications : Serves as an intermediate in organic synthesis, particularly for halogenated bioactive molecules .

- Comparison: The absence of an amino group limits its utility in reactions requiring nucleophilic amines. The dual chloro substituents enhance lipophilicity compared to the target compound .

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

- Molecular Formula : C₁₂H₁₇ClFN₂O

- CAS Number : 1909313-82-1

- Key Features : Fluorophenylmethyl substitution and methylated amide nitrogen.

- Applications : Explored in drug discovery for its fluorinated aromatic system, which improves metabolic stability and binding affinity .

- The methyl group on the amide nitrogen may sterically hinder interactions compared to the target’s unsubstituted amino group .

2-Amino-N-(3-chloro-4-methoxyphenyl)propanamide

- Molecular Formula : C₁₀H₁₂ClN₂O₂

- Key Features: Amino-propanamide with 3-chloro-4-methoxyphenyl substitution.

- Structural Insights : Positional isomerism (3-chloro vs. 2-chloro in the target compound) affects steric and electronic properties.

- Comparison : The methoxy group enhances electron-donating effects, contrasting with the methyl group in the target compound.

Research Findings and Implications

- Solubility and Reactivity : The hydrochloride salt in the target compound enhances aqueous solubility, making it preferable for reactions in polar solvents compared to neutral analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide .

- Halogen Effects: Chlorine in the target compound increases electronegativity and steric bulk compared to fluorine in 3-Amino-2-[(4-FPh)Me]-N-Me-propanamide HCl, influencing binding interactions in drug design .

- Safety Considerations : Halogenated analogs (e.g., 2-Chloro-N-(3-Cl-4-Me-phenyl)propanamide) may exhibit higher environmental persistence and toxicity, necessitating stringent handling protocols .

Activité Biologique

3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride is an organic compound with the molecular formula C10H13ClN2O·HCl and a molecular weight of 249.14 g/mol. It features an amine group, a chloro group, and a propanamide structure, making it a subject of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, along with relevant research findings and case studies.

The compound's structure includes:

- Amine Group : Contributes to hydrogen bonding capabilities.

- Chloro Group : Enhances reactivity and potential interactions with biological macromolecules.

- Propanamide Backbone : Provides stability and influences solubility.

Structural Comparison

The following table summarizes similar compounds and their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-N-(4-methylphenyl)propanamide | Contains a chloro group and a methyl group on phenyl | Different substitution pattern on the phenyl ring |

| 3-Chloro-N-(4-methoxyphenyl)propanamide | Contains a methoxy group instead of a methyl group | Alters solubility and reactivity compared to target |

| 2-Amino-N-(3-chloro-4-methylphenyl)propanamide | Amino group positioned differently on the phenyl ring | Distinct binding interactions due to position change |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its ability to form hydrogen bonds allows it to interact effectively with various microbial targets. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain under investigation.

Case Studies

-

In Vitro Studies :

- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

- Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.

-

Comparative Analysis :

- Compared to known antibiotics, this compound demonstrated comparable or enhanced activity against specific strains, suggesting potential as a novel antimicrobial agent.

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory activity , likely due to its structural features that allow interaction with inflammatory pathways.

Research Findings

- In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

- Further studies are needed to elucidate the specific pathways involved in its anti-inflammatory effects.

Despite its promising biological activities, the precise mechanism of action for this compound remains largely unknown. Ongoing research aims to clarify how this compound interacts with biological macromolecules such as proteins and enzymes.

Research Opportunities

- Mechanistic Studies : Understanding the interactions at a molecular level could provide insights into its therapeutic applications.

- Clinical Trials : Further testing in clinical settings is necessary to evaluate safety and efficacy in humans.

- Structural Modifications : Exploring derivatives of this compound may enhance its biological activity or reduce potential side effects.

Q & A

Q. What are the established synthetic routes for 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amide coupling between 3-aminopropanoic acid derivatives and substituted anilines. For example, reacting 3-chloropropanoyl chloride with 2-chloro-4-methylaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) yields the amide intermediate, followed by hydrochlorination . Optimization can employ Design of Experiments (DoE) to vary parameters (temperature, stoichiometry, catalyst) and assess yield via HPLC. Evidence from analogous compounds suggests using slow evaporation for crystallization .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify NH (δ 7.8–8.2 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) reveals bond lengths (C=O: ~1.23 Å, C–N: ~1.34 Å) and torsion angles (e.g., C–C–N–C: -33.7°), critical for confirming resonance stabilization in the amide group .

Q. What physicochemical properties are critical for handling and experimental design?

- Methodological Answer : Key properties include:

- Solubility : Hydrochloride form enhances water solubility; assess via shake-flask method in buffers (pH 1–7) .

- Stability : Hygroscopicity requires storage under inert atmosphere; monitor decomposition via TGA/DSC .

- pKa : Determined potentiometrically (expected amino pKa ~8.5–9.5) to predict ionization in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., enzymes with amide-binding pockets) to simulate binding affinities. Validate with MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., N–H⋯O interactions) .

- Quantum Chemistry : DFT calculations (B3LYP/6-311+G*) optimize geometry and calculate electrostatic potential surfaces, highlighting nucleophilic sites (e.g., amino group) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, temperature) to minimize variability .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed amide) that may interfere with activity .

- Orthogonal Assays : Combine enzyme inhibition (e.g., fluorogenic substrates) and cell-based assays (e.g., viability via MTT) to cross-validate results .

Q. How do hydrogen-bonding networks in the crystal structure influence stability and solubility?

- Methodological Answer :

- X-ray Analysis : Identify N–H⋯O and C–H⋯O interactions (e.g., R₂²(8) motifs) that stabilize the lattice. For example, chains along the a-axis with intercentroid distances ~4.8 Å reduce solubility .

- Solvent Screening : Test co-crystallization with solvents (e.g., DMSO, ethanol) to modify H-bonding patterns and improve dissolution .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Kinetic Studies : Monitor reactions (e.g., ester hydrolysis) via stopped-flow UV/Vis to determine rate constants (k ~10⁻³ s⁻¹) and propose a two-step mechanism (amine protonation followed by nucleophilic attack) .

- Isotope Labeling : Use ¹⁵N-labeled amino groups to track intermediates via ESI-MS and confirm reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.